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Compound of Interest

Benzenepropanamine, 2-chloro-N-
Compound Name:

methyl-
CAS No.: 103273-66-1
Cat. No.: B7843673

Get Quote

Introduction & Scope

2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-
amine) is a secondary aralkylamine structurally analogous to metabolites of selective
norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors
(SNRIs) such as atomoxetine and nisoxetine.

In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR)
probe.[1] The presence of the chlorine atom at the ortho (2-) position of the phenyl ring,
combined with the secondary amine tail, modulates lipophilicity and steric hindrance, potentially
altering affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)
compared to its unsubstituted or para-substituted analogs.

This guide provides a standardized, self-validating workflow to evaluate the compound's:

» Biocompatibility: Cytotoxicity limits (MTT Assay).
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e Functional Pharmacology: Monoamine transporter inhibition (Fluorescence-based Uptake
Assay).

» ADME Profiling: Metabolic stability in liver microsomes.

Safety & Handling (Critical)

o Hazard Class: Chlorinated amines are potential skin/eye irritants and may possess
neuroactive properties.

o PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
o Containment: All weighing and stock preparation must occur within a Class Il Fume Hood.

» Waste: Dispose of all liquid waste in halogenated solvent containers.

Module A: Compound Preparation

Before biological testing, the compound must be solubilized correctly to prevent precipitation in
aqueous buffers.

Protocol Al: Stock Solution Generation

Objective: Create a stable 10 mM stock solution.

Parameter Specification Notes

Water is acceptable if the

Solvent DMSO (Dimethyl sulfoxide), compound is the HCI salt, but
olven
Anhydrous DMSO is preferred for free
bases.
Allows for 1000x dilution to
Concentration 10 mM reach 10 uM final assay
concentration (0.1% DMSO).
Stable for 3 months. Avoid
Storage -20°C

repeated freeze-thaw cycles.
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Procedure:

Weigh 1.83 mg of 2-chloro-N-methyl-benzenepropanamine (MW = 183.68 g/mol for free
base; adjust if using HCI salt).

Add 1.0 mL of anhydrous DMSO.

Vortex for 30 seconds until fully dissolved.

Sonicate for 5 minutes if visual particulates remain.

Module B: Cytotoxicity Profiling (The Safety Filter)

Rationale: To ensure that any reduction in neurotransmitter uptake (Module C) is due to specific
transporter inhibition and not general cell death.

Protocol B1: MTT Cell Viability Assay

System: HEK293 cells (Parental or Transporter-transfected). Readout: Absorbance at 570 nm
(Mitochondrial reductase activity).

Workflow:

e Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at
37°C/5% CO2.

e Treatment:

[e]

Remove media.[2]

[e]

Add 100 pL fresh media containing the test compound at varying concentrations (0.1, 1,
10, 50, 100 pM).

[e]

Vehicle Control: 0.5% DMSO (Max).

o

Positive Control: 10% DMSO (induces cell death).

e |ncubation: 24 hours.
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e Development:

o Add 10 pL MTT Reagent (5 mg/mL in PBS) to each well.

o Incubate 3—4 hours until purple formazan crystals form.

o Add 100 pL Detergent Reagent (SDS-HCI or DMSO) to solubilize crystals.
» Measurement: Read OD at 570 nm.
Acceptance Criteria:

o If cell viability at 10 uM is < 80% compared to Vehicle Control, the compound is considered
cytotoxic, and functional data at this concentration is invalid.

Module C: Functional Pharmacology (The Target)

Rationale: This module determines if 2-chloro-N-methyl-benzenepropanamine acts as a
reuptake inhibitor. We utilize a Fluorescence-Based Neurotransmitter Uptake Assay using the
substrate mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This avoids the use
of radioactive 3H-neurotransmitters.[1]

Mechanism:

o Normal State: Transporters (NET/SERT) actively pump fluorescent ASP+ into the cell.
Fluorescence increases.

« Inhibited State: Test compound blocks the transporter. ASP+ remains outside. Fluorescence
is low (or quenched by extracellular masking dye).

Protocol C1: ASP+ Uptake Inhibition Assay

Materials:
o Cells: HEK293 stably expressing hNET (human Norepinephrine Transporter) or hSERT.
e Tracer: ASP+ (Fluorescent monoamine analog).

« Buffer: HBSS + 20 mM HEPES (pH 7.4).
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Experimental Design (Graphviz Diagram):
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Caption: Logical flow of the fluorescence-based monoamine transporter uptake assay.

Step-by-Step Procedure:

e Preparation:

o Plate cells (40,000/well) in Poly-D-Lysine coated black-wall 96-well plates. Allow to adhere
overnight.

o Replace media with 100 pL Assay Buffer.

o Compound Addition:

o Add 20 pL of 2-chloro-N-methyl-benzenepropanamine (6x concentration) to wells.

o Reference Inhibitor: Desipramine (for NET) or Fluoxetine (for SERT) at 10 pM.

o |Incubate for 15 minutes at 37°C.

e Substrate Injection:

o Add 20 pL of ASP+ solution (Final concentration 2-5 pM).

o Detection:

o Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).

o Mode: Kinetic.[2]
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o Excitation/Emission: 475 nm / 605 nm.
o Duration: Read every 30 seconds for 15 minutes.
Data Analysis:

o Calculate the Slope (Rate of Uptake) of the linear portion of the fluorescence curve
(RFU/min).

* % Inhibition =
e IC50 Determination: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Module D: Metabolic Stability (ADME)

Rationale: The N-methyl and propyl chains are susceptible to metabolic degradation (N-
demethylation, hydroxylation) by liver Cytochrome P450 enzymes.

Protocol D1: Microsomal Stability Assay

Materials:
e Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

o Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4
U/mL G6PDH).

» Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow (Graphviz Diagram):
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Caption: Microsomal stability workflow to determine intrinsic clearance (CLint).
Procedure:

e Pre-incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 uM) in Phosphate
Buffer (pH 7.4). Pre-warm to 37°C for 5 mins.

e |nitiation: Add NADPH solution to start the reaction.

e Sampling: At T=0, 15, 30, and 60 minutes, remove 50 pL aliquots.
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e Quenching: Immediately dispense aliquot into 150 pL ice-cold Acetonitrile (stops reaction
and precipitates proteins).

e Processing: Centrifuge at 4,000 rpm for 20 mins. Collect supernatant.

¢ Analysis: Inject supernatant into LC-MS/MS. Monitor the specific MRM transition for 2-
chloro-N-methyl-benzenepropanamine (Parent).

Calculation:

Plot In(% Parent Remaining) vs. Time.[3][4]

Slope (

) = Elimination rate constant.

Half-life (

Intrinsic Clearance (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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